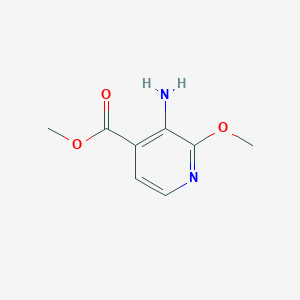![molecular formula C12H10BrNO3 B183491 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 23464-96-2](/img/structure/B183491.png)
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid (3-BPOPA) is a small organic molecule with a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. 3-BPOPA is an important intermediate in the synthesis of various pharmaceuticals and materials, and has been studied extensively in the past few decades.
科学研究应用
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been used to synthesize a variety of pharmaceuticals, including drugs for the treatment of cancer, cardiovascular diseases, and neurological disorders. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. Finally, in materials science, this compound has been used to synthesize a variety of materials, including polymers, composites, and nanomaterials.
作用机制
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid is a small organic molecule that is capable of binding to a variety of proteins and enzymes in the body. The exact mechanism of action of this compound is not yet fully understood, but it is believed to interact with proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. Additionally, this compound is believed to be able to modulate the activity of proteins and enzymes by binding to their active sites and altering their conformation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. In vitro studies have shown that this compound is capable of modulating the activity of proteins and enzymes involved in a variety of cellular processes, including cell proliferation, cell death, and signal transduction. Additionally, in vivo studies have shown that this compound is capable of modulating the activity of proteins and enzymes involved in a variety of physiological processes, including metabolism, immunity, and inflammation.
实验室实验的优点和局限性
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is available commercially. Additionally, this compound is stable and can be stored for long periods of time without significant degradation. On the other hand, one of the main limitations of this compound is that it can be toxic to cells and organisms at high concentrations. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.
未来方向
The potential future directions for 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid are numerous. One potential direction is to develop new synthesis methods for this compound that are more efficient and cost-effective. Additionally, this compound could be used in the development of new pharmaceuticals and materials, as well as in the study of a variety of biological processes. Finally, this compound could be used to develop new imaging technologies and diagnostic tools.
合成方法
3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid can be synthesized using a variety of methods, including the Buchwald-Hartwig amination reaction, the Suzuki-Miyaura cross-coupling reaction, and the Stille reaction. In the Buchwald-Hartwig amination reaction, an aryl halide is reacted with an amine in the presence of a palladium catalyst and a base to form an arylamine. In the Suzuki-Miyaura cross-coupling reaction, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst to form an arylboronic acid. Finally, in the Stille reaction, an organotin compound is reacted with an aryl halide in the presence of a palladium catalyst to form aryltin compounds.
属性
IUPAC Name |
3-[5-(4-bromophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFDJAGKPSZXGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581415 |
Source


|
| Record name | 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23464-96-2 |
Source


|
| Record name | 3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Bromophenyl)oxazole-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

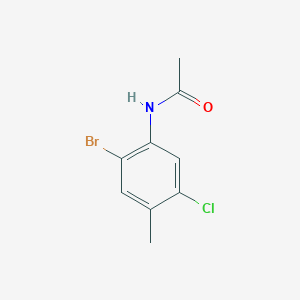
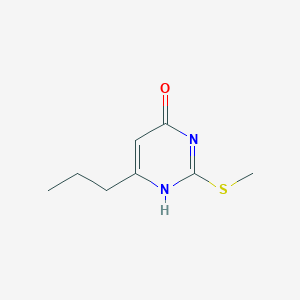
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)
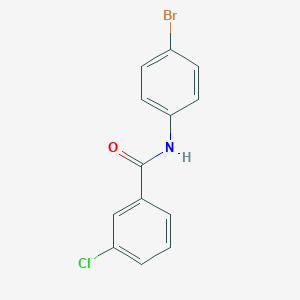
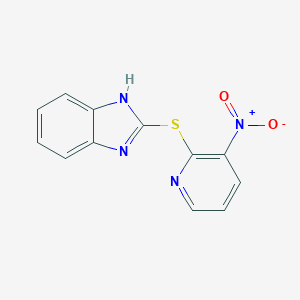
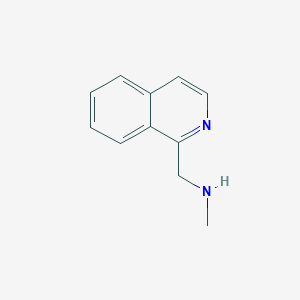
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)
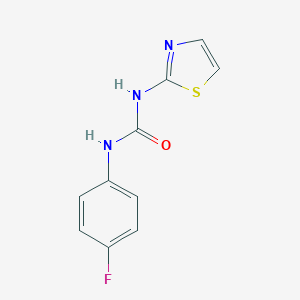
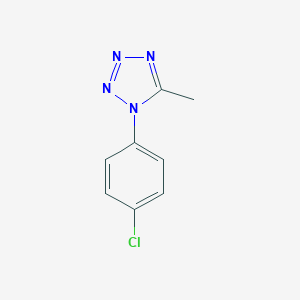
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

methanone](/img/structure/B183428.png)
